![molecular formula C16H14N4O5 B2720303 N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 777873-56-0](/img/structure/B2720303.png)

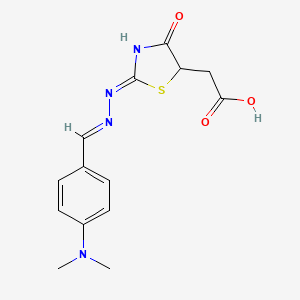

N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. INH1 is a potent inhibitor of the stress-responsive transcription factor NRF2, which plays a crucial role in regulating cellular response to oxidative stress and inflammation.

Aplicaciones Científicas De Investigación

Synthesis and Structural Modifications

- Research on imidazo[1,2-a]pyrimidine derivatives, closely related to the imidazole group in the compound of interest, highlights efforts to reduce metabolism mediated by aldehyde oxidase (AO) for enhanced biological activity, suggesting a potential avenue for modifying the compound for better pharmacokinetic properties (Linton et al., 2011).

Biological Activity and Applications

- Studies on nitroimidazoles and their structure-activity relationships indicate their potent bactericidal properties, particularly against Mycobacterium tuberculosis, hinting at the possible antimicrobial applications of the compound under investigation (Kim et al., 2009).

Material Science and Catalysis

- Imidazolium-based compounds, which share a core structural motif with the chemical of interest, have been explored as catalysts for reactions such as the CO2-carboxylation of tertiary aziridines, suggesting potential applications in green chemistry and catalysis (Ueno et al., 2013).

Fluorescent Chemosensors

- Novel coumarin derivatives, which include structural features similar to those in the compound of interest, have been developed as fluorescent chemosensors for metal ions, highlighting a potential application in bioimaging or environmental monitoring (Bekhradnia et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Compounds containing an imidazole moiety have been known to target a variety of proteins and enzymes . For instance, one compound containing an imidazole moiety was found to inhibit the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.

Mode of Action

The specific interaction between This compound Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function of the target proteins or enzymes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Imidazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

The specific molecular and cellular effects of This compound Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5/c21-15(18-4-1-6-19-7-5-17-10-19)13-9-11-8-12(20(23)24)2-3-14(11)25-16(13)22/h2-3,5,7-10H,1,4,6H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKFDVGQBQALSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2720221.png)

![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)

![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720226.png)

![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2720231.png)

![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)

![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)